1-(2-nitrobenzyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-6-2-1-5-10(11)9-12-7-3-4-8-12/h1-2,5-6H,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQNARFNHJRRLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295031 | |
| Record name | 1-(2-nitrobenzyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55581-63-0 | |
| Record name | NSC99362 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-nitrobenzyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 2 Nitrobenzyl Pyrrolidine and Its Analogs
Strategic Alkylation Approaches to N-Benzyl Pyrrolidines
A primary and straightforward method for the synthesis of 1-(2-nitrobenzyl)pyrrolidine involves the direct alkylation of pyrrolidine (B122466). This approach leverages the nucleophilic character of the secondary amine to form a new carbon-nitrogen bond with a suitable electrophile.
Nucleophilic Alkylation of Pyrrolidine with 2-Nitrobenzyl Halides
The most common method for synthesizing this compound is the nucleophilic substitution reaction between pyrrolidine and a 2-nitrobenzyl halide, typically 2-nitrobenzyl bromide or chloride. In this reaction, the lone pair of electrons on the nitrogen atom of pyrrolidine attacks the benzylic carbon of the 2-nitrobenzyl halide, displacing the halide ion and forming the desired N-benzyl pyrrolidine product. The presence of the nitro group on the aromatic ring can influence the reactivity of the benzyl (B1604629) halide.
A general procedure for this synthesis involves reacting a 2-nitrobenzyl halide with pyrrolidine. rsc.org Typically, the reaction is carried out in a suitable solvent, and a base may be added to neutralize the hydrogen halide formed during the reaction. researchgate.net It has been noted that while 4-nitrobenzyl halides readily form the expected benzyl amines, 2-nitrobenzyl halides can sometimes lead to side reactions, such as the formation of 2H-indazoles. sit.edu.cn
Optimization of Reaction Conditions and Reagent Selection
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. Key parameters that can be adjusted include the choice of solvent, base, temperature, and the nature of the leaving group on the benzyl moiety. acs.org
For the N-alkylation of amines, various bases and solvents can be employed. For instance, potassium carbonate in dimethylformamide (DMF) is a common choice. researchgate.net Microwave-assisted synthesis has also been shown to be an effective method for accelerating this type of reaction. researchgate.net In some cases, an in situ Finkelstein reaction, using sodium iodide in acetonitrile (B52724), can be employed to convert a less reactive alkyl chloride or bromide to the more reactive alkyl iodide, thereby facilitating the alkylation. researchgate.net
The selection of reagents and the fine-tuning of reaction parameters are essential for the successful synthesis of this compound and its analogs. The following table summarizes various conditions that have been explored for N-alkylation reactions.
Table 1: Optimization of N-Alkylation Reactions
| Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| K2CO3 | DMF | Room Temp | - | researchgate.net |
| Na2CO3/NaI | Acetonitrile | Reflux | - | researchgate.net |
| NaH or BuLi | THF | - | - | researchgate.net |
| [IrCl2Cp*]2 | - | 120 | 80 | acs.org |
| Cu(TMHD)2 | MeCN | - | 55 | princeton.edu |
| CuBr/Sc(OTf)3 | Acetonitrile | 90 (Microwave) | - | nih.gov |
Exploration of Cycloaddition Reactions for Pyrrolidine Ring Formation
Cycloaddition reactions offer a powerful and stereoselective means of constructing the pyrrolidine ring system. These methods are particularly valuable for creating substituted pyrrolidines that may be difficult to access through direct alkylation.
1,3-Anionic Cycloaddition Strategies
One of the key cycloaddition strategies for pyrrolidine synthesis is the [3+2] cycloaddition involving azaallyl anions. ic.ac.ukscispace.com Azaallyl anions, which are 1,3-dipoles, can be generated from imines by deprotonation with a strong base like lithium diisopropylamide (LDA). ic.ac.uk These anions then react with a suitable dipolarophile, such as an alkene, to form the pyrrolidine ring. ic.ac.ukscispace.comresearchgate.net This method has been successfully applied to the synthesis of various pyrrolidine derivatives. ic.ac.ukclockss.org An alternative route to generate 2-azaallyl anions involves the 1,3-anionic cycloreversion of N-lithioimidazolidines. ic.ac.uk
Stereoselective Synthesis Pathways
Achieving stereoselectivity is a major goal in modern organic synthesis. Several strategies have been developed for the stereoselective synthesis of substituted pyrrolidines. One approach utilizes chiral auxiliaries to direct the stereochemical outcome of the reaction. For example, enantiomerically pure 2-substituted pyrrolidines have been synthesized using carbohydrate-derived chiral auxiliaries. cas.cz
Another powerful method involves the use of organometallic complexes as stereodirecting elements. For instance, η4-dienetricarbonyliron complexes have been employed to achieve excellent diastereoselectivity in the synthesis of 2-dienyl-substituted pyrrolidines. acs.orgfigshare.com Radical cyclization of N-chloro-N-alkylalk-4-enylamines is another effective method for the stereoselective formation of trans-2,5-disubstituted pyrrolidines. rsc.org
The following table highlights different approaches to the stereoselective synthesis of pyrrolidines.
Table 2: Stereoselective Pyrrolidine Synthesis
| Method | Key Reagent/Catalyst | Stereoselectivity | Reference |
|---|---|---|---|
| Electrophile-induced endo-trig-cyclization | Carbohydrate-derived chiral auxiliary | High diastereomeric purity | cas.cz |
| Cascade, double reductive amination | η4-dienetricarbonyliron complex | Excellent diastereoselectivity | acs.orgfigshare.com |
| Radical cyclization | Bu3SnH–azoisobutyronitrile | trans-selective | rsc.org |
Functionalization and Derivatization of Pre-Synthesized Pyrrolidine Cores
Once the N-benzylpyrrolidine core is synthesized, further functionalization can be carried out to introduce additional chemical diversity. Direct C-H functionalization has emerged as a powerful tool for modifying existing molecular scaffolds. For example, the arylation of N-phenylpyrrolidine at the sp3 C-H bond has been achieved using a ruthenium catalyst, demonstrating the feasibility of direct functionalization without the need for a directing group. nih.gov A kinetic isotope effect (kH/kD = 5.4) suggested that C-H bond metalation is the rate-determining step in this transformation. nih.gov
Another approach involves the photoredox-catalyzed α-amino C(sp3)–H arylation of N-benzylpyrrolidine. rsc.orgresearchgate.net This method utilizes triarylamine-based porous coordination polymers that can perform both hydrogen atom transfer and photoredox catalysis. researchgate.net Furthermore, the α-functionalization of pyrrolidines can be achieved using quinone monoacetals as oxidizing agents, leading to the synthesis of α-aryl-substituted pyrrolidines. rsc.org
Introduction of Nitrobenzyl Moiety onto Substituted Pyrrolidines
The primary method for synthesizing this compound involves the nucleophilic substitution of a leaving group on the benzyl halide with the secondary amine of the pyrrolidine ring. A common approach is the condensation reaction between substituted o-halogenonitrobenzenes and L-proline or its derivatives. researchgate.net This reaction is often performed under refluxing basic conditions in an alcoholic solvent. researchgate.net
For instance, N-arylated amino acids, the precursors to more complex carboxamides, have been synthesized by reacting various aryl halides with cyclic amino acids in the presence of a base like potassium carbonate in an ethanol/water solution. researchgate.net A series of substituted N-(o-nitrophenyl)cycloamino-2-carboxylic acids were prepared through the condensation of substituted o-halogenonitrobenzenes with L-proline and D,L-pipecolinic acid under these conditions in excellent yields. researchgate.net
Another established method involves the reaction of γ-butyrolactone with primary amines at high temperatures (200-300°C) to form N-substituted pyrrolidin-2-ones, which can be further modified. researchgate.net While this is a general route, the direct N-alkylation of pyrrolidine with a suitable nitrobenzyl halide remains a straightforward and widely used strategy. researchgate.netscribd.com
A two-step, one-pot amidation process has also been successfully employed. This involves activating N-arylated amino acids with thionyl chloride to form the acid chloride, which is then condensed with various amines to yield substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides. researchgate.netnih.gov
| Starting Material 1 | Starting Material 2 | Product | Method | Reference |
| Substituted o-halogenonitrobenzene | L-proline | Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxylic acid | Condensation in refluxing alcoholic base | researchgate.net |
| N-arylated amino acids | Amine | Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides | Two-step, one-pot amidation via thionyl chloride | researchgate.netnih.gov |
| 1,4-dibromobutane | Ammonia | Pyrrolidine | Cyclocondensation | scribd.com |
Post-Synthetic Modifications of the Nitrobenzyl Group
Once the this compound scaffold is assembled, the nitro group offers a versatile handle for further functionalization, most commonly through reduction to an aniline (B41778) derivative. This transformation is a key step in the synthesis of various complex molecules and can be achieved using several methods.
Catalytic hydrogenation is a prevalent technique. For example, the p-nitrobenzyl (pNB) and p-nitrobenzyloxycarbonyl (pNZ) protecting groups can be simultaneously removed by batch-mode hydrogenation with palladium over carbon (Pd/C) under pressure. researchgate.net This method is widely used for the reduction of aryl nitro compounds. researchgate.net Another classic method involves reduction using iron in acetic acid (Fe/AcOH). researchgate.net
More recently, photoredox catalysis has emerged as a mild and efficient method for the reduction of nitroarenes. nih.gov In these reactions, a photocatalyst like Ru(bpy)₃²⁺ is used in conjunction with a stoichiometric reductant, such as hydrazine, to convert nitrobenzenes into anilines. nih.gov This approach is notable for its mild reaction conditions. nih.gov The reduction of the nitro group is often the initiating step for subsequent intramolecular cyclizations, leading to the formation of new heterocyclic rings. researchgate.netacs.org
| Substrate | Reagent/Catalyst | Product | Key Feature | Reference |
| N-(2-nitrobenzoyl)pyrrolidine derivatives | Catalytic Hydrogenation (e.g., Pd/C, H₂) | N-(2-aminobenzoyl)pyrrolidine derivatives | Clean reduction to amine | researchgate.net |
| α-CF₃-β-(2-nitroaryl) enamines | Fe/AcOH-H₂O | 2-CF₃-indoles | Reduction initiates intramolecular cyclization | researchgate.net |
| Nitrobenzenes | Ru(bpy)₃²⁺, Hydrazine | Anilines | Mild conditions via photoredox catalysis | nih.gov |
Synthesis of Pyrrolidine-Fused Heterocycles
The this compound framework serves as a valuable precursor for constructing pyrrolidine-fused heterocyclic systems, particularly those containing a benzodiazepine (B76468) or indole (B1671886) core. A prominent strategy involves the reductive cyclization of N-(2-nitrobenzoyl)pyrrolidine-2-carboxaldehydes. acs.org In this process, the reduction of the ortho-nitro group to an amine is followed by an intramolecular condensation with the aldehyde functionality, leading to the formation of carbinolamine-containing pyrrolo Current time information in Bangalore, IN.organic-chemistry.orgbenzodiazepines. acs.org
Similarly, the reaction of α-CF₃-β-(2-nitroaryl) enamines, prepared from 2-nitrobenzaldehydes and pyrrolidine, can be used to synthesize 2-CF₃-indoles. researchgate.net A one-pot reduction of the nitro group using an Fe-AcOH-H₂O system triggers an intramolecular cyclization to afford the indole products in high yields. researchgate.net Another powerful method for creating fused systems is the 1,3-dipolar cycloaddition reaction. This approach has been used to generate diverse spirooxindole-pyrrolidines by reacting aziridines with 3-ylideneoxindoles, yielding complex spiro-architectures with high diastereoselectivity. mdpi.com
| Precursor | Reaction Type | Fused Heterocycle | Key Step | Reference |
| N-(2-nitrobenzoyl)pyrrolidine-2-carboxaldehydes | Reductive Cyclization | Pyrrolo Current time information in Bangalore, IN.organic-chemistry.orgbenzodiazepines | Intramolecular condensation post-nitro reduction | acs.org |
| α-CF₃-β-(2-nitroaryl) enamines | Reductive Cyclization | 2-CF₃-indoles | Intramolecular cyclization post-nitro reduction | researchgate.net |
| Aziridine and 3-ylideneoxindole | 1,3-Dipolar Cycloaddition | Spirooxindole-pyrrolidines | (3+2) annulation | mdpi.com |
Catalytic Synthesis Approaches
Modern synthetic strategies increasingly rely on catalytic methods to enhance efficiency, selectivity, and sustainability. For the synthesis and functionalization of nitroaryl pyrrolidines, photoredox catalysis and metal-free amination reactions represent the cutting edge of innovation.
Photoredox Catalysis in Pyrrolidine Functionalization
Visible-light photoredox catalysis has become a powerful tool for the functionalization of saturated N-heterocycles under mild conditions. d-nb.info This method allows for the generation of reactive intermediates that would be difficult to access through traditional thermal methods. One application is the dehydrogenative aromatization and sulfonylation of N-substituted pyrrolidines. d-nb.info
Another significant advancement is the use of photoredox catalysis for the cleavage of inert C–N bonds in unstrained pyrrolidines. nih.gov By combining a Lewis acid with a photoredox catalyst, the selective reductive cleavage of the C2–N bond in N-benzoyl pyrrolidine can be achieved. nih.gov This protocol enables skeletal remodeling of the pyrrolidine ring and allows for further transformations, such as intermolecular radical additions to form new C-C bonds. nih.gov Furthermore, photoredox catalysis facilitates C(sp³)–C(sp³) cross-coupling reactions, which can be applied to the late-stage functionalization of biologically active molecules containing a pyrrolidine core. charnwooddiscovery.com This allows for the rapid diversification of complex structures from readily available starting materials. charnwooddiscovery.com
| Catalysis Type | Transformation | Substrate Example | Key Feature | Reference |
| Photoredox Catalysis | Dehydrogenative Aromatization/Sulfonylation | 1-Benzylpyrrolidine | Forms C3-sulfonylated pyrrole (B145914) under mild conditions | d-nb.info |
| Photoredox + Lewis Acid Catalysis | Reductive C–N Bond Cleavage | N-Benzoyl pyrrolidine | Skeletal remodeling of the pyrrolidine ring | nih.gov |
| Photoredox Catalysis | C(sp³)–C(sp³) Cross-Coupling | Pyrrolidine-containing alcohol | Late-stage functionalization with alkyl bromides | charnwooddiscovery.com |
Metal-Free Amination Reactions in Nitroaryl Pyrrolidine Synthesis
The formation of the C-N bond between an aryl group and the pyrrolidine nitrogen is a critical step in the synthesis of the target compound and its analogs. While transition-metal catalyzed methods like the Buchwald-Hartwig reaction are common, there is a growing interest in metal-free alternatives to avoid potential metal contamination in the final products. nih.gov
A noteworthy metal-free approach involves the direct δ-amination of sp³ C-H bonds using molecular iodine (I₂) as the sole oxidant, providing efficient access to pyrrolidines from accessible substrates. organic-chemistry.org For the specific synthesis of N-aryl pyrrolidines, a metal-free amination of arylboronic acids has been developed. acs.org This reaction is particularly effective for substrates bearing an ortho nitro group, which plays a critical role in lowering the energy barrier for the requisite 1,2-aryl migration step. acs.org This method is operationally simple and provides a direct route to primary anilines, which can then be used to construct the desired N-aryl pyrrolidine structure. Additionally, a facile metal-free synthesis of N-aryl-substituted azacycles from arylamines and cyclic ethers has been reported using POCl₃ and DBU. mdpi.com
| Reaction | Substrate 1 | Substrate 2 | Key Reagent | Advantage | Reference |
| Primary Amination | Arylboronic Acid | Aminating Agent | None (Metal-Free) | Tolerates diverse functional groups | acs.org |
| C-H Amination | Alkane with C-H bond | Amine Source | I₂ | Transition-metal-free δ-amination | organic-chemistry.org |
| Azacycle Synthesis | Arylamine | Cyclic Ether | POCl₃, DBU | Metal-free synthesis of N-aryl azacycles | mdpi.com |
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map out the carbon skeleton and the connectivity of protons, providing unambiguous structural verification.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (proton count) are used to piece together the molecular structure.
For the analogous compound, 1-(2-nitrophenyl)pyrrolidine, detailed NMR data has been reported. rsc.org The ¹H NMR spectrum shows distinct signals for the aromatic protons, influenced by the electron-withdrawing nitro group, and the protons of the pyrrolidine (B122466) ring. rsc.org The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including those in the aromatic ring and the pyrrolidine moiety. rsc.org
For 1-(2-nitrobenzyl)pyrrolidine, one would expect to see an additional key signal in the ¹H NMR spectrum: a singlet corresponding to the two benzylic protons (-CH₂-). This signal would likely appear in the range of 3.5-4.5 ppm. The ¹³C NMR spectrum would also feature an additional peak for this benzylic carbon.
The table below presents the reported experimental data for the analogue 1-(2-nitrophenyl)pyrrolidine, which serves as a model for interpreting the spectra of related structures. rsc.org
| ¹H NMR Data (Analogue: 1-(2-nitrophenyl)pyrrolidine) | ¹³C NMR Data (Analogue: 1-(2-nitrophenyl)pyrrolidine) |
| Chemical Shift (δ, ppm) | Assignment |
| 7.78 (dd, J=8.2, 1.6 Hz) | Aromatic H |
| 7.43-7.38 (m) | Aromatic H |
| 6.95 (d, J=8.6 Hz) | Aromatic H |
| 6.75 (t, J=7.6 Hz) | Aromatic H |
| 3.27-3.24 (m) | Pyrrolidine CH₂ (α to N) |
| 2.06-2.01 (m) | Pyrrolidine CH₂ (β to N) |
| Data obtained in CDCl₃ for 1-(2-nitrophenyl)pyrrolidine. rsc.org |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the connectivity of atoms, which can be challenging in complex molecules using 1D spectra alone. ulethbridge.ca
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the neighboring protons within the pyrrolidine ring and between adjacent protons on the aromatic ring. rutgers.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals based on their known proton assignments. An HSQC spectrum would definitively link the pyrrolidine proton signals to their corresponding carbon signals. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons over two or three bonds. This is crucial for connecting different fragments of a molecule. For this compound, HMBC would show a key correlation from the benzylic protons to the α-carbons of the pyrrolidine ring and to the carbons of the aromatic ring, thus confirming the "benzyl-pyrrolidine" linkage. ipb.ptbeilstein-journals.org
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and the three-dimensional arrangement of the molecule. beilstein-journals.org In studies of complex pyrrolidine derivatives, ROESY has been used to stereospecifically assign protons. beilstein-journals.org
The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, such as envelope (E) and twist (T) forms. beilstein-journals.org The study of this dynamic behavior is known as pseudorotation analysis. beilstein-journals.orgrsc.org
A primary method for determining the preferred conformation in solution is the analysis of vicinal proton-proton scalar coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra. beilstein-journals.org The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus relationship. beilstein-journals.org By analyzing the set of ³JHH values around the ring, researchers can determine the pseudorotation parameters: the phase angle (P), which indicates the position of the pucker, and the maximum puckering amplitude (Φmax), which describes the degree of distortion from planarity. beilstein-journals.orgrsc.org
The nitrogen atom in the pyrrolidine ring is basic and can be protonated in acidic conditions. pH-dependent NMR studies are an effective way to investigate this property and determine the pKa of the amine. nih.gov
In such an experiment, NMR spectra are recorded at various pH (or pD) values. beilstein-journals.org As the pH changes, the protonation state of the nitrogen atom changes, which in turn significantly affects the chemical shifts of the nearby nuclei, especially the α-protons and α-carbons of the pyrrolidine ring. beilstein-journals.orgrsc.org By plotting the chemical shifts of these nuclei against pH, a titration curve can be generated, from which the pKa value can be extracted. These studies have been successfully applied to various pyrrolidine-containing nucleotide analogs to understand their deuteration equilibria and conformational changes upon protonation. beilstein-journals.orgrsc.org
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of this compound would be characterized by specific absorption bands corresponding to its primary functional groups. While an experimental spectrum is not available, the expected vibrational modes can be predicted based on known data for these groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| **Nitro Group (-NO₂) ** | Asymmetric Stretch | 1550 - 1500 |
| Symmetric Stretch | 1370 - 1320 | |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| C=C Stretch | 1600 - 1450 | |
| C-H Out-of-plane Bend | 850 - 750 (ortho-disubstitution) | |
| Aliphatic Groups | C-H Stretch (CH₂ in ring and benzyl) | 2970 - 2850 |
| CH₂ Scissoring | ~1465 | |
| Pyrrolidine Ring | C-N Stretch | 1220 - 1020 |
The most distinctive peaks would be the strong absorptions from the nitro group's asymmetric and symmetric stretches. The spectrum would also clearly show aliphatic C-H stretches from the pyrrolidine and benzyl (B1604629) methylene (B1212753) groups, as well as various peaks corresponding to the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Patterns
Mass spectrometry is a critical tool for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. The molecular formula of the compound is C₁₁H₁₄N₂O₂, which corresponds to a molecular weight of 206.24 g/mol . In a mass spectrum, this would be observed as the molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 206. savemyexams.com
The fragmentation of the molecular ion upon electron impact provides valuable structural information. For this compound, several key fragmentation pathways are anticipated based on its chemical structure, which includes a tertiary amine, a pyrrolidine ring, and a nitroaromatic group. Studies on 2-nitrobenzylamines indicate that a primary cleavage event occurs at the bond between the benzyl group and the amine nitrogen. google.com Furthermore, aliphatic amines are known to undergo a characteristic α-cleavage, involving the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org
Key expected fragmentation patterns include:
Benzyl Cleavage: The bond between the methylene bridge and the pyrrolidine nitrogen can break, leading to the formation of a stable 2-nitrobenzyl cation at m/z 136.
α-Cleavage: This process can occur on either side of the nitrogen atom. Cleavage of the benzyl-nitrogen bond can also be considered a form of α-cleavage, yielding a pyrrolidine radical and the aforementioned 2-nitrobenzyl cation. Another possibility is the cleavage that results in the formation of the pyrrolidinomethyl cation (m/z 84) and a 2-nitrophenyl radical.
Loss of Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which has a mass of 46 Da. This would result in a fragment ion at m/z 160 (M-46)⁺.
The analysis of these fragments helps to piece together the molecule's structure, confirming the connectivity of the 2-nitrobenzyl group to the pyrrolidine ring. chemguide.co.uk
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Fragmentation Pathway |
|---|---|---|---|
| [M]⁺ | [C₁₁H₁₄N₂O₂]⁺ | 206 | Molecular Ion |
| [M-NO₂]⁺ | [C₁₁H₁₄N]⁺ | 160 | Loss of nitro group |
| [C₇H₆NO₂]⁺ | 2-nitrobenzyl cation | 136 | Benzyl-N cleavage |
| [C₅H₁₀N]⁺ | Pyrrolidinomethyl cation | 84 | α-Cleavage |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not detailed in the reviewed literature, extensive crystallographic data on closely related compounds containing both pyrrolidine and nitrophenyl moieties allow for a robust prediction of its solid-state characteristics. nih.govacs.org
Pyrrolidine Ring Conformation: The five-membered pyrrolidine ring is not planar. nih.gov To minimize steric strain, it adopts a puckered conformation, typically an "envelope" or "twist" form. In an envelope conformation, four of the carbon atoms are roughly coplanar, while the fifth atom (either a carbon or the nitrogen) is out of the plane. Studies on analogous structures, such as diethyl 4-acetyl-5-(2-nitrophenyl)pyrrolidine-2,2-dicarboxylate, have confirmed that the pyrrolidine ring adopts an envelope conformation in the solid state.
| Parameter | Observed Feature in Analogues | Significance |
|---|---|---|
| Pyrrolidine Conformation | Envelope or Twist | Minimizes ring strain |
| Aromatic-Pyrrolidine Dihedral Angle | ~59° - 84° | Defines overall molecular shape |
| Crystal System | Monoclinic, Triclinic, Orthorhombic | Depends on molecular packing |
The arrangement of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. For this compound, the primary interactions expected to dictate the crystal packing are weak C-H···O hydrogen bonds. researchgate.net In this interaction, the oxygen atoms of the electron-withdrawing nitro group act as hydrogen bond acceptors, while C-H bonds from the aromatic and pyrrolidine rings act as donors. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules may further stabilize the crystal lattice.
Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions. It maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules. The surface is colored to show different properties, and a corresponding 2D "fingerprint plot" summarizes the proportion of the surface involved in specific types of contacts. For a molecule like this compound, a Hirshfeld analysis would likely reveal significant contributions from H···H, O···H/H···O, and C···H/H···C contacts, quantifying the importance of van der Waals forces and hydrogen bonding in the crystal packing.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
DFT and its time-dependent extension, TD-DFT, are quantum mechanical modeling methods used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net These methods are widely applied to organic molecules to predict geometries, analyze molecular orbitals, and simulate spectroscopic properties. nih.gov For molecules in the pyrrolidine (B122466) class, DFT calculations are often performed using basis sets like B3LYP/6-31G* or B3LYP/cc-pVDZ to achieve a balance between accuracy and computational cost. researchgate.netnih.gov
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. researchgate.net For pyrrolidine derivatives, DFT calculations can elucidate key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net In similar structures, the pyrrolidine ring typically adopts a non-planar envelope or twisted conformation. beilstein-journals.org
The electronic structure calculations reveal the distribution of electrons within the molecule. The molecular electrostatic potential (MEP) map is a crucial output, visualizing the electron density and identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net
Table 1: Hypothetical Optimized Geometrical Parameters for 1-(2-nitrobenzyl)pyrrolidine based on Analogous Compounds
| Parameter | Description | Typical Calculated Value |
| C-N (pyrrolidine) | Average bond length within the pyrrolidine ring | ~1.47 Å |
| N-CH₂ (benzyl) | Bond length between pyrrolidine N and benzyl (B1604629) CH₂ | ~1.46 Å |
| C-NO₂ (aromatic) | Bond length between aromatic C and nitro group N | ~1.47 Å |
| Dihedral Angle | Torsion angle between the benzene (B151609) and pyrrolidine rings | ~59° - 78° iucr.org |
This table is illustrative, showing typical values for similar compounds as specific data for this compound is not available.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. beilstein-journals.orgtandfonline.com A smaller energy gap generally implies higher reactivity. researchgate.net
In related nitroaromatic compounds, the HOMO is often localized on the electron-donating pyrrolidine ring, while the LUMO is centered on the electron-withdrawing nitrobenzyl moiety. researchgate.net This separation facilitates intramolecular charge transfer.
Table 2: Illustrative Frontier Molecular Orbital Properties
| Parameter | Description | Illustrative Value (eV) | Reference |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 | beilstein-journals.org |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 | beilstein-journals.org |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.0 | tandfonline.com |
Note: These values are representative for similar organic molecules and serve to illustrate the concept.
TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.netnih.goveie.gr These theoretical spectra can be compared with experimental data to confirm the structure and understand the electronic transitions, such as n→π* or π→π*. nih.gov
Furthermore, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net This is achieved by calculating the isotropic magnetic shielding constants of the nuclei. The predicted chemical shifts are valuable for interpreting experimental NMR spectra and confirming the regiochemistry and stereochemistry of synthesis products. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. acs.org For a compound like this compound, MD simulations can provide insights into its conformational flexibility and its interactions with its environment, such as a solvent or a biological macromolecule. acs.orgrsc.org In drug discovery research, MD simulations are frequently used to assess the stability of a ligand-protein complex, analyzing parameters like the root-mean-square deviation (RMSD) of the ligand in the binding pocket over the simulation period. rsc.org
Reaction Pathway and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, intermediates, transition states, and products. researchgate.net DFT calculations are used to determine the activation energy (the energy barrier of the transition state), which is crucial for understanding the reaction rate. rsc.org For instance, studies on the photochemical reactions of 2-nitrobenzyl groups have used DFT to calculate the energies of ground and excited states to understand the transformation pathways. eie.gr
In reactions where multiple products can be formed, computational analysis can predict whether the reaction is under kinetic or thermodynamic control. libretexts.orgnih.gov
Kinetic Control: At lower temperatures, the major product is the one that forms the fastest, meaning it has the lowest activation energy barrier. This product is known as the kinetic product. libretexts.org
DFT calculations can distinguish between these two scenarios by comparing the activation energies for different reaction pathways with the relative energies of the final products. researchgate.netrsc.org Studies on related heterocyclic systems have shown that DFT can successfully predict whether kinetic or thermodynamic selectivity is the dominant factor in product formation. researchgate.net
Electrostatic Potential Surface Analysis
The molecular electrostatic potential (MEP) surface is a critical tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactivity. The MEP maps the electrostatic potential onto the electron density surface, providing a visual guide to the electrophilic and nucleophilic sites of a molecule.
In a typical MEP analysis, regions of negative electrostatic potential, often colored red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, usually depicted in blue, are electron-deficient and represent sites for nucleophilic attack. Intermediate potential regions are generally colored in shades of green and yellow.
For this compound, the MEP surface would be expected to show a significant region of negative potential around the oxygen atoms of the nitro group. This is due to the high electronegativity of oxygen, which draws electron density towards it. Consequently, the nitro group represents a primary site for interactions with electrophiles or for the formation of hydrogen bonds. The nitrogen atom of the pyrrolidine ring, while typically a nucleophilic site, might have its electron-donating character somewhat modulated by its connection to the aromatic ring. The aromatic ring itself would exhibit a complex potential distribution, influenced by the electron-withdrawing nature of the nitro group.
A hypothetical MEP analysis for this compound would likely be performed using DFT with a basis set such as 6-311++G(d,p) to ensure a high level of theoretical accuracy. The resulting surface would be instrumental in predicting how the molecule interacts with other chemical species, including solvents, receptors, or reactants.
| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |
| Oxygen atoms of the nitro group | Highly negative (Red) | Electrophilic attack, Hydrogen bond acceptor |
| Hydrogen atoms on the pyrrolidine ring | Positive (Blue/Green) | Nucleophilic attack, Hydrogen bond donor |
| Nitrogen atom of the pyrrolidine ring | Moderately negative (Yellow/Green) | Nucleophilic site, potential for protonation |
| Aromatic ring | Varied, influenced by nitro group | Site for π-π stacking and other non-covalent interactions |
Computational Studies of Charge Transport Mechanisms
In molecular solids, charge transport is typically understood through one of two primary mechanisms: band transport or hopping transport. Band transport, common in highly ordered crystalline solids, involves the movement of charge carriers through delocalized energy bands. In contrast, hopping transport is characteristic of more disordered or amorphous materials and involves charge carriers "hopping" between localized states on adjacent molecules. The efficiency of this process is highly dependent on the energetic favorability and spatial overlap of the molecular orbitals involved.
For a molecule like this compound, which is likely to form a molecular solid, computational methods could be employed to predict its charge transport characteristics. These studies would typically involve:
Geometry Optimization: Determining the most stable molecular conformation using methods like DFT.
Electronic Structure Calculation: Calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter in determining the electronic excitability of the molecule.
Reorganization Energy Calculation: Estimating the energy required for a molecule to change its geometry from the neutral state to the charged state and vice versa. A lower reorganization energy generally facilitates faster charge hopping.
Electronic Coupling Calculation: Quantifying the strength of the electronic interaction between adjacent molecules in the solid state. This is highly dependent on the intermolecular distance and orientation.
Computational studies on organic semiconductors have demonstrated that even small changes in molecular structure can significantly impact charge transport properties. uj.ac.za For this compound, the presence of the polar nitro group and the flexible pyrrolidine ring would likely lead to complex intermolecular interactions, influencing the packing of the molecules in the solid state and, consequently, the charge transport pathways. The nitro group, being strongly electron-withdrawing, would significantly lower the LUMO energy, potentially making the molecule a candidate for an n-type semiconductor (electron transport).
| Parameter | Significance in Charge Transport | Hypothesized Influence for this compound |
| HOMO-LUMO Gap | Determines electronic excitability and optical properties. | The electron-withdrawing nitro group is expected to result in a relatively small HOMO-LUMO gap. |
| Reorganization Energy | Energy cost of geometric relaxation upon charging/discharging. Lower values favor faster charge transport. | The flexible pyrrolidine ring may contribute to a moderate reorganization energy. |
| Electronic Coupling | Strength of electronic interaction between molecules. Stronger coupling enhances charge transport. | Dependent on the crystal packing, which will be influenced by the polar nitro group and the shape of the pyrrolidine ring. |
| Charge Transport Mechanism | Band-like or hopping. | Likely hopping transport due to the nature of organic molecular solids. |
Advanced Research Applications and Chemical Reactivity of 1 2 Nitrobenzyl Pyrrolidine Scaffolds
Application as Derivatization Agents in Analytical Chemistry
In analytical chemistry, particularly in chromatography and mass spectrometry, derivatization is a key strategy to enhance the detection and separation of target analytes. Chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers, which are otherwise indistinguishable by many analytical techniques, into a mixture of diastereomers with distinct physicochemical properties. wikipedia.org
The pyrrolidine (B122466) nucleus is a common structural motif in reagents designed for this purpose. For instance, reagents like (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine have been successfully used to derivatize chiral carboxylic acids, enabling their separation and sensitive detection by liquid chromatography-mass spectrometry (LC-MS). nih.gov The derivatization reaction typically involves the formation of an amide bond between the secondary amine of the pyrrolidine ring and the carboxylic acid of the analyte. This conversion into diastereomers allows for their separation on standard, non-chiral chromatography columns. wikipedia.org
While 1-(2-nitrobenzyl)pyrrolidine itself is not a chiral molecule, its underlying pyrrolidine scaffold is central to many established CDAs. researchgate.net The secondary amine of the pyrrolidine ring provides a reactive site for coupling with analytes containing functional groups like carboxylic acids or acyl chlorides. Furthermore, the introduction of a chromophore or an easily ionizable group within the derivatizing agent can significantly improve detection sensitivity. researchgate.net The nitrobenzyl group in the this compound scaffold could potentially serve as a chromophore for UV detection in HPLC analysis.
Exploration in Material Science for Functional Materials
The ortho-nitrobenzyl (o-NB) group is a well-established photolabile unit in materials science, enabling the creation of "smart" materials that respond to light. This functionality allows for the precise spatial and temporal modulation of material properties. acs.org The this compound scaffold can be incorporated into polymers and other materials to impart these photoresponsive characteristics.
Applications of o-NB functional groups in materials science include:
Photodegradable Hydrogels: Cross-linkers containing o-NB moieties can be integrated into hydrogel networks. Upon irradiation with UV light, these cross-links are cleaved, leading to the degradation of the hydrogel. researchgate.net This allows for the on-demand release of encapsulated cells or therapeutic agents. researchgate.net
Surface Patterning: Surfaces can be functionalized with molecules containing the o-NB group. Subsequent irradiation through a photomask can selectively cleave the group in exposed areas, altering the surface chemistry and allowing for the patterned attachment of biomolecules or cells. acs.org
Light-Induced Solubility Changes: Amphiphilic block copolymers containing a hydrophobic block functionalized with o-NB groups can be synthesized. Upon photocleavage, the hydrophobic block can be transformed into a hydrophilic one (e.g., poly(methacrylic acid)), causing the entire polymer to become water-soluble or altering its self-assembly behavior.
The this compound scaffold can be integrated into polymer backbones or side chains, offering a robust method to create functional materials where properties like structure, adhesion, or solubility are controlled by an external light stimulus. researchgate.netnih.gov
Use in Biochemical Assays for Studying Enzyme Activity and Protein Interactions (Focus on chemical mechanisms)
The ability to initiate a biological process with high temporal and spatial resolution is critical for studying dynamic systems like enzyme catalysis and protein-protein interactions. Photolabile protecting groups (PPGs), often called "caging" groups, provide this control by masking a biologically active molecule until its release is triggered by a pulse of light. nih.gov The this compound scaffold is an exemplary PPG. researchgate.net
Chemical Mechanism in Biochemical Assays:
The core principle involves covalently attaching the 2-nitrobenzyl group to a key functional group of a bioactive molecule, rendering it inert. For example:
An enzyme substrate or inhibitor can be caged by forming an ester linkage between its carboxyl or phosphate (B84403) group and the benzylic carbon of the 2-nitrobenzyl moiety.
A neurotransmitter like glutamate (B1630785) can be caged on its amino or carboxyl group, preventing it from binding to its receptor. mdpi.com
The assay proceeds in a "dark" state with the inactive, caged compound uniformly distributed. Upon irradiation with light of a specific wavelength (typically >300 nm to minimize biological damage), the 2-nitrobenzyl group is cleaved, releasing the active molecule instantaneously. wiley-vch.de This uncaging event initiates the biological process of interest—be it enzyme turnover or receptor binding—which can then be monitored in real-time. This technique has been instrumental in studying enzyme kinetics, synaptic transmission, and cell signaling pathways. nih.gov The rapid and controlled release allows researchers to investigate fast biological responses that are impossible to synchronize using traditional methods like mechanical mixing. wiley-vch.de
Development of Photolabile Protecting Groups (Focus on chemical release mechanisms)
The 2-nitrobenzyl group is one of the most widely used photolabile protecting groups due to its synthetic accessibility, stability, and efficient photochemistry. researchgate.netresearchgate.net It can be used to protect a wide array of functional groups, including carboxylates, phosphates, amines, and alcohols. wikipedia.org
The photocleavage of the 2-nitrobenzyl group proceeds through a well-studied intramolecular rearrangement, often referred to as a Norrish Type II reaction. wikipedia.orgdtu.dk The mechanism provides precise control over the release of a protected molecule.
The key steps are:
Photoexcitation: Upon absorption of a UV photon (typically in the 300-365 nm range), the nitro group is promoted to an excited state. wikipedia.org
Intramolecular Hydrogen Abstraction: In the excited state, one of the oxygen atoms of the nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon attached to both the benzene (B151609) ring and the leaving group). This forms a transient intermediate known as an aci-nitro tautomer. researchgate.netacs.org
Cyclization and Rearrangement: The aci-nitro intermediate rapidly rearranges to form a cyclic oxygen-nitrogen heterocycle (a benzoisoxazoline derivative). researchgate.net
Release: This cyclic intermediate is unstable and quickly decomposes, releasing the protected molecule (e.g., pyrrolidine or another attached substrate) and forming an o-nitrosobenzaldehyde or o-nitrosoketone as a byproduct. researchgate.netupenn.edu
This entire process occurs rapidly upon illumination, allowing for the controlled, "on-demand" release of the target molecule with high temporal and spatial fidelity. researchgate.net
The ability to trigger the cleavage of a protecting group with a specific wavelength of light is highly desirable, as it allows for "chromatic orthogonality"—the selective removal of one protecting group in the presence of others. mdpi.comnih.gov The absorption properties of the 2-nitrobenzyl scaffold can be tuned by modifying its aromatic ring.
Introducing electron-donating substituents, such as methoxy (B1213986) groups, onto the nitrobenzyl ring can shift the absorption maximum to longer, less energetic, and less biologically damaging wavelengths. nih.govinstras.com For example, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group absorbs light effectively at ~365 nm, whereas the parent 2-nitrobenzyl group absorbs at shorter wavelengths. wiley-vch.deinstras.com This principle allows for the design of systems with multiple PPGs that can be cleaved independently by irradiating with different wavelengths of light. For instance, a system could contain an o-nitrobenzyl-protected molecule and a coumarin-protected molecule, which are cleaved by UV and visible light, respectively, enabling sequential release. nih.gov
| Protecting Group | Common Abbreviation | Typical Activation Wavelength (nm) | Key Structural Feature |
|---|---|---|---|
| 2-Nitrobenzyl | NB | ~300–320 | Unsubstituted aromatic ring researchgate.net |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~350–365 | Two electron-donating methoxy groups wiley-vch.deinstras.com |
| 1-(2-Nitrophenyl)ethyl | NPE | ~300–340 | Methyl group at the benzylic position, enhancing cleavage kinetics wiley-vch.deupenn.edu |
| 5-Amino-2-nitrobenzyl | - | Red-shifted vs. DMNB | Strong electron-donating amino group instras.com |
Role as Building Blocks in Complex Molecule Synthesis
Beyond its use as a removable protecting group, the this compound scaffold can also serve as a stable building block in the synthesis of more complex molecules. The pyrrolidine ring is a prevalent feature in numerous natural products and pharmaceuticals, valued for its defined three-dimensional structure. nih.gov
A notable example is the use of a closely related analogue, 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde , as a key intermediate in the synthesis of Lixivaptan. Lixivaptan is a vasopressin receptor antagonist developed for treating hyponatremia. In its synthesis, the 2-nitrobenzyl group serves to protect the nitrogen of the pyrrole (B145914) ring during initial reaction steps, demonstrating its utility as a stable, functionalized building block that facilitates the construction of a complex heterocyclic core.
The pyrrolidine moiety itself is a versatile scaffold. It can be synthesized through various methods, including 1,3-dipolar cycloadditions, and its stereocenters can be controlled to influence the biological activity of the final compound. nih.gov The N-substitution with the 2-nitrobenzyl group provides a stable derivative that can be carried through multiple synthetic steps or be designed for later removal if needed, showcasing its dual utility in modern organic synthesis. ntu.edu.sg
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-nitrobenzyl)pyrrolidine, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting 2-nitrobenzyl halides with pyrrolidine under basic conditions (e.g., potassium carbonate in DMF) at elevated temperatures (~150°C) can yield the target compound. Optimization may include adjusting stoichiometry, solvent polarity (e.g., DMF vs. acetonitrile), and reaction duration. Monitoring via TLC or HPLC ensures reaction completion .
- Key Considerations : Impurities from side reactions (e.g., over-alkylation) can be minimized by controlling reaction time and temperature. Post-reaction workup (extraction with ethyl acetate, washing with ammonium chloride) improves purity .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- 1H NMR : Expect signals for pyrrolidine protons (δ 1.8–2.0 ppm, multiplet for CH₂ groups; δ 3.3–3.5 ppm, triplet for N–CH₂). The aromatic protons of the nitrobenzyl group appear as a complex multiplet (δ 7.4–8.2 ppm) .
- IR Spectroscopy : Strong absorption bands for C–N (∼1250 cm⁻¹) and NO₂ symmetric/asymmetric stretching (∼1520 and 1350 cm⁻¹) confirm functional groups.
- X-ray Crystallography : Resolves molecular geometry and nitro group orientation, as demonstrated for structurally analogous pyrrolidine derivatives .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods to minimize inhalation risks.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and ignition sources.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent contamination .
Advanced Research Questions
Q. How does the nitro group influence the electronic structure and reactivity of the pyrrolidine ring in this compound?
- Methodological Answer : The electron-withdrawing nitro group induces partial positive charge on the adjacent benzyl carbon, polarizing the C–N bond and enhancing susceptibility to nucleophilic attack. Computational studies (e.g., DFT calculations) can map electron density distribution and predict sites for electrophilic substitution. Comparative analysis with non-nitro analogs (e.g., benzyl-pyrrolidine) via Hammett plots quantifies substituent effects .
Q. What strategies can resolve contradictions in reported reaction outcomes for nitro-substituted pyrrolidine derivatives?
- Methodological Answer :
- Mechanistic Studies : Use isotopic labeling (e.g., 15N-pyrrolidine) to track reaction pathways. Compare kinetic profiles under varying pH and solvent conditions.
- Cross-Validation : Replicate conflicting syntheses with controlled variables (e.g., purity of starting materials, inert atmosphere).
- Advanced Analytics : Employ high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY) to distinguish structural isomers or byproducts .
Q. How can this compound be utilized in designing coordination polymers or metal-organic frameworks (MOFs)?
- Methodological Answer : The pyrrolidine nitrogen and nitro group can act as ligands for transition metals (e.g., Ni²⁺, Cu²⁺). Synthesize complexes via solvothermal methods, and characterize using single-crystal XRD and magnetic susceptibility measurements. Adjust ligand-to-metal ratios to modulate polymer topology, as demonstrated in nickel(II) coordination studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
